(S)-1-Benzylamino-butan-2-ol

Description

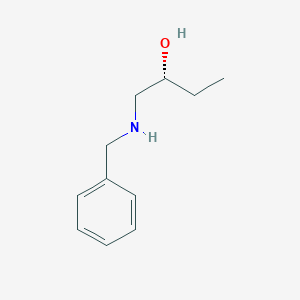

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(2R)-1-(benzylamino)butan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 |

InChI Key |

XHIGQRPMBZIQLS-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](CNCC1=CC=CC=C1)O |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of S 1 Benzylamino Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For a chiral molecule like (S)-1-Benzylamino-butan-2-ol, NMR not only confirms the atomic connectivity but also provides crucial information about its three-dimensional structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In this compound, each set of protons has a distinct chemical shift and splitting pattern.

The presence of a stereocenter at the C2 position renders the two protons on the adjacent C1 methylene (B1212753) group chemically non-equivalent, known as diastereotopic protons. masterorganicchemistry.com This is because one proton is cis and the other is trans to the ethyl group relative to the chiral center. Consequently, these two protons (H-1a and H-1b) will have different chemical shifts and will split each other, resulting in a pair of doublets of doublets (dd). Similarly, the C3 methylene protons are also diastereotopic and will exhibit complex splitting patterns. The proton on the chiral carbon (H-2) is expected to appear as a multiplet due to coupling with protons on C1 and C3. The protons of the terminal methyl group (H-4) will appear as a triplet, being coupled to the two C3 protons. The benzylic protons will appear as a singlet if there is free rotation, or as two distinct doublets (an AB quartet) if rotation is restricted. The five protons on the phenyl ring will typically appear in the aromatic region (7.2-7.4 ppm).

The hydroxyl (-OH) and amine (-NH) protons often appear as broad singlets and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) |

| Benzyl-CH₂ | ~3.80 | Singlet (s) or AB quartet |

| CH-OH (H-2) | 3.60 - 3.80 | Multiplet (m) |

| NH-CH₂ (H-1a, H-1b) | 2.60 - 2.90 | Doublet of doublets (dd) |

| CH₂-CH₃ (H-3) | 1.40 - 1.60 | Multiplet (m) |

| OH | Variable (e.g., 2.0-4.0) | Broad singlet (br s) |

| NH | Variable (e.g., 1.5-3.0) | Broad singlet (br s) |

Note: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, nine distinct signals are expected: four for the butanol chain, one for the benzylic carbon, and four for the aromatic ring (with the ortho and meta carbons being equivalent due to free rotation, and the ipso and para carbons being unique). The carbon bearing the hydroxyl group (C-2) is expected to have a chemical shift in the range of 65-75 ppm, while the carbons bonded to the nitrogen atom (C-1 and benzylic C) will also be deshielded. weebly.comdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso) | ~140 |

| Aromatic C (ortho, meta, para) | 127 - 130 |

| CH-OH (C-2) | 68 - 75 |

| Benzyl-CH₂ | 52 - 58 |

| NH-CH₂ (C-1) | 50 - 56 |

| CH₂-CH₃ (C-3) | 25 - 32 |

Note: These are predicted values and may differ from experimental results.

To confirm these assignments and elucidate the full structure, two-dimensional (2D) NMR techniques are indispensable. wiley.com

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the H-2/H-1, H-2/H-3, and H-3/H-4 connectivities.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the carbon skeleton. columbia.edu

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum is used to identify key functional groups. For this compound, the spectrum would be characterized by several key absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, broadened due to intermolecular hydrogen bonding. libretexts.org The N-H stretch of the secondary amine is expected to appear as a weaker, sharper band around 3300-3350 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be found just above 3000 cm⁻¹. pressbooks.pub The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3350 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would prominently feature the aromatic ring vibrations. A strong band around 1000 cm⁻¹, corresponding to the symmetric ring "breathing" mode of the monosubstituted benzene ring, is a characteristic feature. nih.gov Other aromatic C=C stretching and C-H in-plane bending vibrations would also be visible in the 1000-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations (~2850-2960 cm⁻¹) are also typically strong in Raman spectra. Raman is less sensitive to the polar O-H and N-H bonds, which are dominant in the IR spectrum. capes.gov.bracs.org

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₁H₁₇NO, the exact mass can be calculated. Using electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule (C₁₁H₁₇NO) is 179.13101. The theoretical m/z for the protonated ion [C₁₁H₁₈NO]⁺ is 180.13829. An experimental HRMS measurement that matches this value to within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the molecular formula. lcms.czunil.ch

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Despite the utility of X-ray crystallography, a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and Crystallography Open Database, did not yield a specific crystal structure for this compound. ugr.esumassd.eduugr.esbiokeanos.compsds.ac.uk While the synthesis and use of this compound as a chiral resolving agent are documented, its detailed solid-state structural analysis does not appear to be publicly available. researchgate.net Therefore, the following sections are based on the general principles of X-ray crystallography and how they would be applied to this compound if a suitable crystal were to be analyzed.

Crystal System and Space Group Analysis

The initial step in solving a crystal structure involves determining the crystal system and space group. semanticscholar.org The crystal system classifies the crystal based on the symmetry of its unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

For a chiral, enantiomerically pure compound like this compound, the crystal structure is expected to crystallize in a non-centrosymmetric space group. This is because the presence of a single enantiomer breaks the inversion symmetry. Of the 230 possible space groups, 65 are non-centrosymmetric and can accommodate chiral molecules. The specific crystal system and space group would be determined from the symmetry of the diffraction pattern.

Without experimental data for this compound, it is not possible to definitively state its crystal system or space group. The table below provides a hypothetical illustration of the kind of data that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1059.5 |

| Z | 4 |

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, which collectively determine the supramolecular assembly. nih.govcore.ac.uk These interactions, though weaker than covalent bonds, are fundamental to the stability of the crystal lattice. d-nb.info For this compound, the key functional groups—the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the phenyl ring—would be the primary drivers of intermolecular interactions.

The most significant interactions would likely be hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond donor. These groups would likely form a network of N-H···O and O-H···N hydrogen bonds, linking adjacent molecules. It is also possible for the hydroxyl oxygen to accept a hydrogen bond from another hydroxyl group (O-H···O).

Theoretical and Computational Investigations of S 1 Benzylamino Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. uci.edu Methods such as Density Functional Theory (DFT) and semi-empirical techniques are employed to solve the electronic Schrödinger equation, providing a wealth of information about molecular orbitals, charge distribution, and reactivity indicators. researchgate.net For (S)-1-Benzylamino-butan-2-ol, these calculations can elucidate how the interplay between the benzyl (B1604629) group, the secondary amine, and the hydroxyl group influences the molecule's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Calculations would typically involve geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation to confirm it is a true minimum. From this optimized structure, electronic properties are derived. The molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the amine and hydroxyl hydrogens.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value | Unit |

| HOMO Energy | -5.8 eV | electron Volts |

| LUMO Energy | 0.9 eV | electron Volts |

| HOMO-LUMO Gap | 6.7 eV | electron Volts |

| Dipole Moment | 2.1 D | Debye |

| Ionization Potential | 7.5 eV | electron Volts |

| Electron Affinity | 0.2 eV | electron Volts |

These data points provide a quantitative basis for understanding the molecule's electronic behavior and reactivity patterns.

Conformational Analysis and Energy Landscapes via Computational Methods

Computational methods like Molecular Mechanics (MM) and Quantum Mechanics (QM) are standard tools for this analysis. numberanalytics.com A systematic search or a stochastic method like Monte Carlo (MC) sampling can be used to explore the conformational space defined by the key dihedral angles. nih.gov For each identified conformer, the energy is calculated, allowing for the construction of a potential energy surface (PES). The most stable conformer is the one with the global minimum energy. Intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen is expected to be a key factor in stabilizing certain conformations.

The energy landscape reveals the barriers to rotation between different conformers, providing insight into the molecule's flexibility. numberanalytics.com For this compound, a key analysis would involve plotting the energy as a function of the dihedral angles around the C1-C2 and C2-N bonds.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative) Relative energies calculated by DFT, including zero-point vibrational energy correction.

| Conformer | Dihedral Angle (H-O-C2-C1) | Dihedral Angle (C1-N-C(benzyl)-C(benzyl)) | Relative Energy (kJ/mol) | Intramolecular H-Bond |

| 1 (Global Min.) | 60° | 180° | 0.00 | Yes |

| 2 | 180° | 180° | 5.21 | No |

| 3 | 60° | 75° | 8.94 | Yes |

| 4 | -60° | 180° | 12.33 | No |

This analysis identifies the most likely shapes the molecule will adopt and their relative populations at a given temperature.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic behavior and intermolecular interactions. aps.org For this compound, MD simulations are particularly useful for investigating solvent effects, as the solvent can significantly influence conformational preferences and reactivity. chemrxiv.orgmdpi.com

Simulations are typically run by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane) and solving Newton's equations of motion for the system. By analyzing the trajectory, one can understand how the solvent organizes around the solute and the nature of their interactions. Key observables include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom. osti.gov For example, the RDF between the hydroxyl hydrogen of the solute and the oxygen of water molecules would reveal the structure of the hydration shell and hydrogen bonding distances.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and solvent can be quantified, indicating the strength of these specific interactions. osti.gov

Solvent Accessible Surface Area (SASA): This measures the area of the molecule exposed to the solvent, which can change depending on the molecule's conformation and the nature of the solvent. osti.gov

Table 3: MD Simulation Results for this compound in Different Solvents (Illustrative) Data from a 20 ns simulation at 298 K.

| Solvent | Avg. Solute-Solvent Interaction Energy (kJ/mol) | Avg. H-Bonds (Solute to Solvent) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | -85.4 | 3.1 | 1.8 |

| Ethanol | -62.7 | 2.5 | 1.2 |

| Hexane | -25.1 | 0.0 | 2.5 |

These simulations demonstrate how polar protic solvents like water and ethanol strongly interact with the molecule, primarily through hydrogen bonding, which can stabilize conformations different from those favored in the gas phase or in non-polar environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. iupac.org Once a reliable computational model is established (often validated against experimental data), it can be used to interpret complex spectra or predict the spectra of related, yet-to-be-synthesized compounds.

For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The calculated shifts for the optimized geometry are often averaged over several low-energy conformers, weighted by their Boltzmann population, to provide a more accurate comparison with experimental spectra, which represent a population average in solution. iupac.org

IR Spectroscopy: Vibrational frequencies and their intensities can be computed from the second derivatives of the energy. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The predicted spectrum can help in assigning experimental vibrational bands to specific molecular motions, such as O-H, N-H, and C-H stretches.

Validation involves comparing the calculated spectroscopic parameters with those obtained from an experimental sample. A good correlation between predicted and experimental data lends confidence to the computational model and the structural and electronic insights derived from it. researchgate.net

Table 4: Comparison of Predicted and Hypothetical Experimental ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) Calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level, referenced to TMS.

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

| C1 (CH₂) | 53.8 | 52.9 | +0.9 |

| C2 (CH-OH) | 68.2 | 67.5 | +0.7 |

| C3 (CH₂) | 25.9 | 25.1 | +0.8 |

| C4 (CH₃) | 10.1 | 9.5 | +0.6 |

| C(benzyl)-ipso | 139.5 | 138.8 | +0.7 |

| C(benzyl)-CH₂ | 54.5 | 53.6 | +0.9 |

Coordination Chemistry and Catalytic Applications of S 1 Benzylamino Butan 2 Ol

Design and Synthesis of Metal Complexes with (S)-1-Benzylamino-butan-2-ol as a Chiral Ligand

The synthesis of metal complexes utilizing this compound often involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.org The stoichiometry of the reactants and the reaction conditions, such as temperature and time, are crucial factors that dictate the final structure and composition of the resulting complex. alfa-chemistry.com One common synthetic approach is the one-pot method, which offers advantages like high yields and cost-effectiveness. rsc.org Another method involves the synthesis of a Schiff base intermediate from the amino alcohol, which is then used to form the metal complex. researchgate.netmdpi.com For instance, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, a Schiff base, can be synthesized from (S)-(+)-2-aminobutan-1-ol and benzaldehyde (B42025). researchgate.net This intermediate can then be complexed with a metal ion. Solvent-free synthesis methods, such as mechanochemical grinding, are also emerging as environmentally friendly alternatives. rsc.org

Chelation Modes and Ligand Properties in Metal Coordination

This compound is a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring, a common feature for 1,2-amino alcohols. mdpi.com The specific coordination mode can be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

The ligand's properties are central to its function in catalysis. The chiral center at the 2-position of the butanol backbone is fundamental to inducing stereoselectivity in catalytic reactions. The benzyl (B1604629) group on the nitrogen atom provides steric bulk, which can influence the coordination geometry and the accessibility of the metal center to substrates. This steric hindrance plays a role in the enantioselectivity of the catalyzed reactions. beilstein-journals.org

Transition Metal Coordination Architectures with Chiral Amino Alcohol Ligands

Chiral amino alcohols, including this compound, can form a variety of coordination architectures with transition metals. rsc.org These can range from simple mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, to more complex multinuclear structures like di-, tri-, and tetra-nuclear complexes. researchgate.net The resulting geometries of the metal centers can vary significantly and include tetrahedral, square-planar, square-pyramidal, and octahedral arrangements. mdpi.comresearchgate.net

For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with chiral amino alcohols have been synthesized and structurally characterized. rsc.org In some instances, the amino alcohol ligand can act as a bridging ligand, connecting two metal centers to form binuclear complexes. mdpi.com The specific architecture adopted is a result of the interplay between the coordination preferences of the metal ion and the steric and electronic properties of the chiral ligand.

Application in Asymmetric Catalysis

Metal complexes derived from this compound have demonstrated significant utility as catalysts in a variety of asymmetric reactions. The inherent chirality of the ligand is transferred to the catalytic site, enabling the production of enantiomerically enriched products from prochiral substrates. researchgate.net

Enantioselective Alkylations and Reductions utilizing Chiral Catalysts

Chiral catalysts derived from amino alcohols are effective in enantioselective alkylation reactions. researchgate.net For example, the alkylation of aldehydes and ketones can be achieved with high enantioselectivity using catalysts that create a chiral environment around the reacting molecules. nih.gov The mechanism often involves the formation of a chiral enolate or a related intermediate that is then selectively alkylated. While specific data for this compound in this context is not extensively detailed in the provided results, the principle is well-established for similar chiral ligands. acs.orgprinceton.edu

In the realm of enantioselective reductions, chiral oxazaborolidine catalysts, famously developed by Corey and Itsuno, are derived from chiral amino alcohols and are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org The catalyst, formed from the amino alcohol and borane, coordinates to the ketone, directing the hydride delivery from one face of the carbonyl group, thus leading to a high degree of enantioselectivity. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this methodology. wikipedia.org

Table 1: Examples of Enantioselective Reductions using Chiral Catalysts

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Prochiral Ketones | Chiral Oxazaborolidine/Borane | Chiral Secondary Alcohols | High | wikipedia.org |

| Bicyclic Sulfone | (R)-CBS Catalyst | Chiral Alcohol Intermediate for MK-0417 | Not specified | wikipedia.org |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS Catalyst | (S)-7-(Benzyloxy)hept-1-en-3-ol | 91% | wikipedia.org |

Asymmetric Ring-Opening Reactions mediated by Chiral Complexes

Chiral metal complexes are also potent catalysts for the asymmetric ring-opening (ARO) of meso-epoxides. mdpi.com This reaction is a powerful method for the synthesis of enantiomerically enriched vicinal difunctionalized compounds. mdpi.com Catalysts based on metals like cobalt and chromium with chiral ligands, such as salen derivatives, have been extensively studied for this purpose. mdpi.comrsc.org

The general mechanism involves the activation of the epoxide by the chiral Lewis acidic metal complex, followed by nucleophilic attack. The chiral environment of the catalyst dictates the face selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the ring-opened product in excess. For instance, cobalt(II) complexes with optically active tetradentate Schiff base ligands have been used for the catalytic asymmetric ring-opening of meso-1,2-dioxines, yielding enantio-enriched cis-γ-hydroxy enones. rsc.org While direct examples using this compound are not explicitly detailed, the principles are transferable.

Table 2: Asymmetric Ring-Opening Reactions

| Substrate | Catalyst System | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| meso-Epoxides | Co(III)-salen | H₂O (Hydrolytic Kinetic Resolution) | Chiral 1,2-diols | Up to 98% | mdpi.com |

| meso-1,2-Dioxines | Chiral Cobalt(II) Complexes | - | Enantio-enriched cis-γ-hydroxy enones | High | rsc.org |

| 2,5-Dihydrofurans | (Pybox)Co catalyst | Vinylidenes | Acyclic homoallylic alcohols | High | nih.gov |

Chiral Catalyst Design Principles and Proposed Mechanisms

The design of effective chiral catalysts hinges on creating a well-defined and sterically constrained chiral pocket around the metal center. open.ac.uk The ligand's structure is paramount in achieving this. For ligands like this compound, the stereogenic center and the bulky benzyl group are key design elements. researchgate.net

Proposed mechanisms for asymmetric catalysis often involve the formation of a substrate-catalyst complex. upertis.ac.id In enantioselective reductions with oxazaborolidine catalysts, the mechanism involves the formation of a ternary complex between the catalyst, the borane, and the ketone substrate. The stereochemistry of the product is determined by the preferred orientation of the substrate in this complex to minimize steric interactions. wikipedia.org

For asymmetric ring-opening reactions, the proposed mechanism often involves the coordination of the epoxide to the Lewis acidic chiral metal center. nih.gov This coordination activates the epoxide towards nucleophilic attack. The chiral ligand environment then directs the nucleophile to one of the two enantiotopic carbon atoms of the epoxide, leading to a high degree of enantioselectivity. mdpi.comnih.gov

Synthetic Utility and Derivatization Strategies for Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

(S)-1-Benzylamino-butan-2-ol is a valuable chiral building block in organic synthesis. Its utility stems from the presence of a defined stereocenter at the C-2 position, which allows for the transfer of chirality to more complex molecular architectures. Chiral 1,2-amino alcohols are a well-established class of compounds that serve as precursors for a variety of chiral ligands, auxiliaries, and synthons for natural and biologically active molecules. mtak.hu The stereogenic center, derived from the parent (S)-2-aminobutanol, provides a scaffold for constructing enantiomerically pure target molecules.

The presence of two distinct functional groups—a secondary amine and a secondary alcohol—offers multiple points for chemical modification, enabling its integration into larger structures through various synthetic transformations. This bifunctionality is crucial for its role as a versatile intermediate. For instance, it is employed as an efficient resolving agent for optically active compounds, such as cyclopropanecarboxylic acids, through the formation of diastereomeric salts. mtak.hu This application highlights its fundamental role in accessing enantiopure materials, which are critical in various fields of chemistry. enamine.net The benzyl (B1604629) group on the nitrogen atom can be readily removed via hydrogenolysis, unmasking a primary amine for further reactions, thereby increasing its synthetic versatility.

Formation of Optically Active Nitrogen-Containing Heterocycles

The 1,2-amino alcohol framework of this compound is an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com These ring systems are prevalent in many areas of chemical science, and the ability to generate them in an optically active form is of significant interest.

The structural arrangement of the amino and hydroxyl groups in this compound facilitates the construction of five-membered heterocycles like oxazolidinones and oxazolines. wikipedia.org

Oxazolidinones: Chiral 2-oxazolidinones are important synthetic intermediates, famously used as "Evans auxiliaries" to direct stereoselective reactions. wikipedia.org The synthesis of an oxazolidinone derivative from this compound can be achieved by reaction with a phosgene (B1210022) equivalent, such as dimethyl carbonate or triphosgene. wikipedia.org The reaction proceeds via an intramolecular cyclization, where the amino and alcohol groups react with the carbonyl source to form the heterocyclic ring. The stereochemistry at the C-4 and C-5 positions of the resulting oxazolidinone is retained from the parent amino alcohol.

Oxazolines: 2-Oxazolines are another class of heterocycles readily accessible from 1,2-amino alcohols. wikipedia.org These compounds are valuable as ligands in asymmetric catalysis and as protecting groups for carboxylic acids. nih.gov The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative (e.g., acid chloride, nitrile, or ester), followed by cyclization. orgsyn.orgmdpi.com A common method is the direct reaction with a carboxylic acid under dehydrating conditions or conversion of the amino alcohol to a β-hydroxy amide intermediate which is then cyclized. nih.govmdpi.com

| Target Heterocycle | Reagent Class | Specific Example(s) | General Reaction Principle |

|---|---|---|---|

| Oxazolidinone | Phosgene Equivalents | Triphosgene, Di-tert-butyl dicarbonate, Dimethyl Carbonate | Reaction with both N and O atoms to form a cyclic carbamate. wikipedia.org |

| Oxazoline | Carboxylic Acid Derivatives | Acyl Chlorides, Nitriles, Carboxylic Acids (with dehydrating agents) | Condensation to form a β-hydroxy amide or imino ether intermediate, followed by intramolecular cyclization. wikipedia.orgorgsyn.org |

| Oxazoline | Aldehydes | Benzaldehyde (B42025), Pivaldehyde | Formation of an intermediate oxazolidine, followed by oxidation (e.g., with NBS or I₂). wikipedia.orgorgsyn.org |

Piperidine (B6355638) and its derivatives are fundamental six-membered nitrogen-containing heterocycles found in numerous specialty chemicals and natural products. google.comajchem-a.com While not a direct cyclization, this compound can be elaborated into precursors suitable for constructing these rings. A plausible synthetic strategy involves a multi-step sequence to build the six-membered ring.

One potential pathway involves the modification of the butanol backbone. For example, the terminal methyl group could be functionalized and extended. A more direct approach would involve using the existing functional groups to build the ring through an intramolecular reaction. A hypothetical route could involve:

Chain Extension: Reaction at the alcohol terminus to introduce a three-carbon fragment equipped with an electrophilic center.

Intramolecular Cyclization: An intramolecular nucleophilic attack from the nitrogen atom onto the electrophilic center to form the piperidine ring.

Alternatively, strategies such as intramolecular reductive amination could be employed. openstax.org This would require converting the alcohol to a leaving group, followed by displacement with a nucleophile that can be later transformed into an aldehyde. Subsequent removal of the benzyl group and intramolecular reaction between the primary amine and the aldehyde would yield a cyclic imine, which upon reduction, would furnish the piperidine structure. nih.gov The stereocenter from the starting material can influence the diastereoselectivity of the final product.

Development of Optically Active Precursors for Specialty Chemicals (excluding pharmaceuticals)

Beyond its role in complex synthesis, this compound is a key precursor for specialty chemicals where chirality is essential, particularly in the field of chemical resolution and asymmetric catalysis.

One of the most well-documented non-pharmaceutical applications is its use as a chiral resolving agent . mtak.hu Racemic mixtures of chiral carboxylic acids can be separated into their constituent enantiomers by forming diastereomeric salts with an optically pure amine like this compound. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid, and the resolving agent can be recycled. This method has been successfully applied to the resolution of important cyclopropanecarboxylic acids. mtak.hu

| Process Step | Description | Chemicals Involved |

|---|---|---|

| Salt Formation | A racemic mixture of a chiral acid is reacted with the optically pure amine. | (±)-Acid + this compound |

| Diastereomer Formation | Two diastereomeric salts with different physical properties are formed. | [(+)-Acid•(S)-Amine] and [(-)-Acid•(S)-Amine] |

| Separation | The diastereomers are separated, typically by fractional crystallization based on solubility differences. | Separated solid and mother liquor |

| Recovery | The optically pure acid is liberated from the salt by acidification. The chiral amine can be recovered. | (+)-Acid and (-)-Acid |

Furthermore, derivatives of this compound, such as the corresponding oxazolines, can serve as chiral ligands for transition metal catalysts. These catalysts are used in a wide array of asymmetric transformations, including hydrogenations, alkylations, and hydrosilylations, to produce enantiomerically enriched specialty chemicals.

Functional Group Interconversions and Modifications for Structure-Reactivity Studies (excluding biological activity)

The study of structure-reactivity relationships relies on the systematic modification of a molecule's functional groups to observe resulting changes in chemical behavior. solubilityofthings.com this compound, with its amine and alcohol functionalities, provides an excellent platform for such investigations.

Modifications of the Amine Group: The secondary benzylamine (B48309) can undergo several transformations.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amide. This conversion changes the nitrogen from a basic, nucleophilic center to a non-basic, planar amide, significantly altering its reactivity and hydrogen-bonding capabilities.

N-Alkylation: Further alkylation can produce a tertiary amine, increasing the steric bulk around the nitrogen and modifying its basicity.

Debenzylation: Catalytic hydrogenation can cleave the N-benzyl bond to yield the primary amine, (S)-1-amino-butan-2-ol, which offers a different reactivity profile for subsequent reactions. mtak.hu

Modifications of the Alcohol Group: The secondary hydroxyl group is also amenable to various interconversions. organic-chemistry.org

Oxidation: Oxidation with mild reagents (e.g., PCC) or under Swern or Dess-Martin conditions would convert the secondary alcohol to the corresponding ketone, (S)-1-benzylamino-butan-2-one. This transformation introduces a carbonyl group, which can participate in a host of new reactions (e.g., reductive amination, Wittig reaction).

O-Alkylation/O-Acylation: Conversion to an ether (e.g., via the Williamson ether synthesis) or an ester (via reaction with an acyl chloride) protects the hydroxyl group and alters the molecule's steric and electronic properties.

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activates the C-2 position for nucleophilic substitution reactions, often proceeding with an inversion of stereochemistry.

These functional group interconversions are fundamental for probing reaction mechanisms and developing new synthetic methodologies. By systematically modifying the structure of this compound, chemists can fine-tune its properties for specific applications in multi-step synthesis.

| Functional Group | Transformation | Reagent(s) | Impact on Reactivity |

|---|---|---|---|

| Secondary Amine | N-Acylation to Amide | Acetyl Chloride | Removes basicity and nucleophilicity of nitrogen. |

| Secondary Amine | Debenzylation to Primary Amine | H₂, Pd/C | Unmasks a more reactive primary amine for further functionalization. mtak.hu |

| Secondary Alcohol | Oxidation to Ketone | Dess-Martin Periodinane | Introduces an electrophilic carbonyl center for C-C bond formation. |

| Secondary Alcohol | Conversion to Tosylate | Tosyl Chloride, Pyridine | Creates a good leaving group at C-2 for SN2 reactions. |

| Secondary Alcohol | Esterification | Acetic Anhydride | Protects the alcohol and increases steric bulk. |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, is a key enabling technology in this endeavor. The integration of the synthesis of chiral amino alcohols, including (S)-1-Benzylamino-butan-2-ol, into continuous flow processes represents a significant step towards more sustainable manufacturing.

Continuous flow systems offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for automation and seamless integration of reaction and purification steps. nih.govresearchgate.net For the synthesis of chiral molecules like this compound, flow chemistry can lead to higher yields, improved enantioselectivity, and a reduction in the use of hazardous solvents and reagents. umontreal.ca

One promising approach is the use of immobilized catalysts or enzymes in packed-bed or monolithic flow reactors. researchgate.netumontreal.ca For instance, the asymmetric hydrogenation of a suitable precursor to this compound could be performed using a chiral catalyst tethered to a solid support. This would facilitate catalyst recycling and minimize contamination of the product stream. The table below illustrates a hypothetical comparison between a traditional batch synthesis and a potential continuous flow process for a key synthetic step.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Scalability | Difficult, requires larger reactors | Straightforward, by extending run time |

| Catalyst Recovery | Often difficult and incomplete | Simplified with immobilized catalysts |

| Process Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

The development of multi-step continuous flow systems further enhances the potential for sustainable synthesis. researchgate.net A fully integrated flow process could start from simple achiral precursors and, through a series of in-line reactions and purifications, deliver highly pure this compound. Such a process would significantly reduce the environmental footprint compared to conventional multi-step batch syntheses that involve isolation and purification of intermediates at each stage.

High-Throughput Screening for Novel Catalytic Systems

The discovery of new and more efficient catalysts is a driving force in chemical research. High-throughput screening (HTS) techniques have revolutionized this process by enabling the rapid evaluation of large libraries of potential catalysts. acs.org Chiral amino alcohols, including this compound and its derivatives, are excellent candidates for the development of new chiral ligands for asymmetric catalysis. researchgate.net

HTS methodologies can be employed to screen libraries of ligands derived from the this compound scaffold for a variety of asymmetric transformations. researchgate.net These libraries can be generated through combinatorial synthesis, where systematic variations are made to the structure of the parent amino alcohol. For example, the benzyl (B1604629) group or the hydroxyl group could be modified with different substituents to fine-tune the steric and electronic properties of the resulting ligand.

A typical HTS workflow for screening a library of chiral ligands would involve:

Library Synthesis: Parallel synthesis of a diverse library of ligands based on the this compound scaffold.

Reaction Setup: Dispensing the ligands, a metal precursor, and the reactants for a target asymmetric reaction into the wells of a microtiter plate.

Reaction Execution: Performing the reactions in parallel under controlled conditions.

Analysis: Rapidly analyzing the enantiomeric excess and yield of the product in each well using techniques such as chiral chromatography or fluorescence-based assays. nih.gov

The data generated from HTS can be used to identify lead catalysts with high activity and enantioselectivity. This information can then be used to build structure-activity relationships, guiding the rational design of even more effective catalysts. The table below provides examples of asymmetric reactions where ligands derived from chiral amino alcohols could be screened using HTS.

| Asymmetric Reaction | Metal Catalyst | Potential for HTS |

| Transfer Hydrogenation | Ruthenium, Rhodium | High |

| Aldol (B89426) Addition | Zinc, Copper | High |

| Michael Addition | Nickel, Cobalt | High |

| Diels-Alder Reaction | Lewis Acids | Medium |

Exploration of this compound in Advanced Materials Science

The unique stereochemical properties of chiral molecules are increasingly being exploited in the field of advanced materials science. While the direct application of this compound in this area is still in its nascent stages, its potential as a chiral building block for functional materials is significant.

One promising avenue is the incorporation of this compound into chiral polymers . The introduction of chiral centers into a polymer backbone can induce helical structures and lead to materials with unique optical and recognition properties. mdpi.comaps.org For example, a polymer derived from this compound could potentially be used as a chiral stationary phase in chromatography for the separation of enantiomers.

Another area of interest is the use of chiral amino alcohols as ligands in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The incorporation of chiral ligands like this compound into the MOF structure can create chiral pores, enabling enantioselective separation or catalysis. jiangnan.edu.cnrsc.orgnih.govmdpi.comnih.gov

The table below outlines potential applications of materials derived from this compound.

| Material Type | Potential Application | Key Property |

| Chiral Polymers | Chiral stationary phases for HPLC | Enantioselective recognition |

| Chiral Polymers | Circularly polarized luminescence (CPL) emitters | Chiroptical properties |

| Chiral MOFs | Enantioselective separation of racemates | Chiral pores |

| Chiral MOFs | Asymmetric catalysis | Chiral catalytic sites |

Further research is needed to explore the synthesis and characterization of these advanced materials and to fully realize their potential.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. Advanced computational methods, such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies, can be applied to the design of derivatives of this compound with tailored reactivity and selectivity for specific applications. frontiersin.orgnih.gov

Molecular dynamics simulations can provide detailed insights into the three-dimensional structure and dynamics of a catalyst-substrate complex at the atomic level. researchgate.netmdpi.comuiuc.edu By simulating the interaction of a ligand derived from this compound with a metal center and a substrate, researchers can understand the key factors that govern the stereochemical outcome of a reaction. This knowledge can then be used to rationally design new ligands with improved performance.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of catalysis, a QSAR model could be developed to predict the enantioselectivity of a catalyst based on the structural features of its chiral ligand. This would allow for the virtual screening of large libraries of potential ligands, identifying the most promising candidates for synthesis and experimental testing.

The table below summarizes how these computational techniques can be applied to the design of this compound derivatives.

| Computational Technique | Application | Desired Outcome |

| Molecular Dynamics | Simulating catalyst-substrate interactions | Understanding the origin of enantioselectivity |

| Quantum Mechanics | Calculating transition state energies | Predicting reaction rates and selectivity |

| QSAR | Building predictive models | Virtual screening of ligand libraries |

| Docking Studies | Predicting binding modes of ligands | Guiding the design of new ligands |

The synergy between computational design and experimental validation holds the key to accelerating the discovery of next-generation catalysts and functional materials based on the versatile this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for (S)-1-Benzylamino-butan-2-ol with high enantiomeric purity?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to induce stereoselectivity during the coupling of benzylamine to butan-2-ol derivatives.

- Chiral Resolution : Employ diastereomeric salt formation with resolving agents like tartaric acid, followed by recrystallization. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Quality Control : Validate enantiomeric excess (ee) using polarimetry and corroborate with -NMR shift reagents (e.g., Eu(hfc)) to distinguish enantiomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- - and -NMR for backbone structure verification. Key signals: benzyl protons (δ 7.2–7.4 ppm), hydroxyl (δ 1.5–2.0 ppm, broad), and chiral center splitting patterns.

- 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] ~ 180.15).

- Chiral Analysis : Compare retention times against racemic mixtures using chiral GC or HPLC .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis?

Methodological Answer:

- Kinetic Profiling : Conduct time-resolved reaction monitoring (e.g., in situ IR or NMR) to identify rate-determining steps and intermediate species.

- Isotopic Labeling : Use -labeled benzylamine to trace nitrogen incorporation pathways in catalytic cycles.

- Computational Modeling : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to map transition states and enantioselectivity drivers .

Q. How should researchers address contradictions in reported enantiomeric excess (ee) values for this compound?

Methodological Answer:

- Iterative Data Review : Replicate synthesis and analysis under controlled conditions (e.g., inert atmosphere, standardized solvent systems) to isolate variables causing discrepancies .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., chiral HPLC, capillary electrophoresis, and polarimetry).

- Open Data Practices : Share raw chromatographic data and synthetic protocols in public repositories to enable collaborative troubleshooting .

Q. What strategies integrate computational modeling with experimental data to predict the compound’s behavior in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding interactions in different solvents (e.g., DMSO vs. THF).

- Docking Studies : Predict binding affinities with chiral catalysts using AutoDock Vina or Schrödinger Suite.

- Validation Loop : Refine computational parameters iteratively by aligning predicted vs. observed reaction outcomes (e.g., ee%, yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.